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Antibacterial protein 3 homolog

Antimicrobial peptide characterization Physicochemical property comparison Staphylococcal hemolytic protein family

Antibacterial protein 3 homolog (UniProt: Q4L5M1) is a 44‑amino‑acid antimicrobial peptide encoded by the SH1743 locus of Staphylococcus haemolyticus strain JCSC1435, belonging to the staphylococcal hemolytic protein / phenol‑soluble modulin (PSM) beta family. It was originally identified as one of three gonococcal growth inhibitor (GGI) components separated by reverse‑phase HPLC, each exhibiting distinct sequence identity scores: Component I (75 % identity), Component II (65.9 %), and Component III, the antibacterial protein 3 (75 % identity).

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Cat. No. B1578406
⚠ Attention: For research use only. Not for human or veterinary use.

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Basic Identity
Product NameAntibacterial protein 3 homolog
Structural Identifiers
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Antibacterial Protein 3 Homolog – Procurement-Grade Peptide from Staphylococcus haemolyticus for Targeted Antimicrobial Research


Antibacterial protein 3 homolog (UniProt: Q4L5M1) is a 44‑amino‑acid antimicrobial peptide encoded by the SH1743 locus of Staphylococcus haemolyticus strain JCSC1435, belonging to the staphylococcal hemolytic protein / phenol‑soluble modulin (PSM) beta family [1]. It was originally identified as one of three gonococcal growth inhibitor (GGI) components separated by reverse‑phase HPLC, each exhibiting distinct sequence identity scores: Component I (75 % identity), Component II (65.9 %), and Component III, the antibacterial protein 3 (75 % identity) [2]. The ‘homolog’ designation reflects its classification as a computationally inferred protein (Protein Existence: Homology) derived from the whole‑genome sequencing of S. haemolyticus JCSC1435, distinguishing it from the experimentally verified antibacterial protein 3 (P11699, Protein Existence: Protein level) [1][3].

Why Antibacterial Protein 3 Homolog Cannot Be Substituted with Generic In‑Class Peptides


Despite sharing the staphylococcal hemolytic protein family assignment, antibacterial protein 3 homolog (Q4L5M1) differs from antibacterial protein 3 (P11699, GGI‑III) by a single but functionally relevant residue substitution (Gly¹⁵→Gln¹⁵) that alters hydrophobicity (0.43 vs. 0.359), molecular mass (4561.28 Da vs. 4632.35 Da), and protein‑binding potential (Boman Index −5.09 kcal/mol vs. −11.57 kcal/mol) [1][2]. Within the PSM beta family, peptides segregate into two functional groups—bactericidal/highly‑hemolytic vs. bacteriostatic/poorly‑hemolytic—determined by single‑residue variations that cannot be predicted from sequence identity alone [3]. Substituting the homolog with the canonical antibacterial protein 3, GGI‑I, GGI‑II, or PSMs from other staphylococcal species therefore introduces unquantified shifts in target‑organism spectrum, hemolytic activity, and membrane‑permeabilization mechanism, any of which can compromise experimental reproducibility in antimicrobial susceptibility or mechanistic studies [2][4].

Quantitative Differentiation Evidence for Antibacterial Protein 3 Homolog (Q4L5M1) Versus Closest Analogs


Physicochemical Differentiation from Antibacterial Protein 3 (P11699): Hydrophobicity, Mass, and Protein‑Binding Potential

Antibacterial protein 3 homolog (Q4L5M1) exhibits a higher hydrophobicity (0.43) and a substantially less negative Boman Index (−5.09 kcal/mol) compared with antibacterial protein 3 (P11699; hydrophobicity 0.359, Boman Index −11.57 kcal/mol). The Boman Index difference of 6.48 kcal/mol indicates a markedly reduced predicted protein‑binding propensity for Q4L5M1, potentially translating to differential serum‑protein interactions and in vivo half‑life [1][2]. Molecular mass also differs (4561.28 Da vs. 4632.35 Da), reflecting the single amino acid substitution (Gly¹⁵ in Q4L5M1 vs. Gln¹⁵ in P11699) [3].

Antimicrobial peptide characterization Physicochemical property comparison Staphylococcal hemolytic protein family

Sequence Identity and Single‑Residue Divergence Relative to the Gonococcal Growth Inhibitor Trio (GGI‑I, GGI‑II, GGI‑III)

Among the three GGI components purified from S. haemolyticus, antibacterial protein 3 homolog (Q4L5M1) shares 75 % sequence identity with GGI‑I and GGI‑III, but only 65.9 % identity with GGI‑II, as determined by N‑terminal sequencing and tryptic peptide analysis [1]. The homolog differs from GGI‑III (P11699) by a single residue at position 15 (Gly → Gln), a substitution that places a polar, hydrogen‑bonding glutamine in place of the flexible glycine found in the homolog, potentially altering local backbone conformation and membrane‑interaction geometry [2].

Sequence alignment Peptide homology Gonococcal growth inhibitor family

AlphaFold Structural Model Confidence and Predicted Conformational Features

A computed structure model for antibacterial protein 3 homolog (Q4L5M1) is available in the RCSB PDB (AF‑AFQ4L5M1‑F1) and AlphaFold DB, generated by AlphaFold2 with a global pLDDT confidence score of 64.5 [1]. In contrast, no experimentally determined structure or AlphaFold model is deposited for antibacterial protein 3 (P11699) in the PDB or DRAMP databases as of the knowledge cutoff [2]. The per‑residue pLDDT scores for Q4L5M1 indicate confident prediction (pLDDT > 70) for the core hydrophobic region, with lower confidence at the termini, consistent with the predicted signal‑peptide‑like architecture [1][3].

Computed structure model AlphaFold pLDDT confidence score

Recombinant Expression System and Vendor‑Grade Purity Specification Differentiation

Antibacterial protein 3 homolog (Q4L5M1) is commercially supplied as a recombinant product expressed in a baculovirus‑infected insect cell system, with cataloged purity of 95 % (BenchChem) and alternative suppliers such as Cosmobio (CSB‑BP680052SBAH) and Creative Peptides (cGMP‑grade) [1]. In contrast, antibacterial protein 3 (P11699) is marketed as a lyophilized powder with purity >85 % (BOC Sciences, Cat. BAT‑013102) without specification of the recombinant expression host . The eukaryotic (insect cell) expression system used for Q4L5M1 may confer post‑translational modifications or folding patterns distinct from bacterially expressed peptides, a relevant consideration for functional assays requiring eukaryotic‑like processing [2].

Recombinant protein production Baculovirus expression system Antimicrobial peptide manufacturing

Functional Classification Within the Staphylococcal PSM Family: Hemolytic and Bactericidal Activity Divergence

Staphylococcal hemolytic peptides segregate into two functional groups based on quantitative comparison of minimal inhibitory concentrations (MIC), minimal permeabilization concentrations (MPC), hemolytic activity, and selectivity indices: Group 1 (e.g., warnericin RK) is bactericidal and highly hemolytic; Group 2 (e.g., PSMα from S. epidermidis) is bacteriostatic and poorly hemolytic [1]. Gonococcal growth inhibitor I (GGI‑1) has been chemically synthesized and evaluated, exhibiting moderate antimicrobial activity against Escherichia coli (inactive against Bacillus spp. and another Gram‑negative bacterium) with significant hemolytic activity (H₅₀ = 20 μM and 125 μM in two donor blood samples) [2]. Although direct MIC or hemolysis data for Q4L5M1 are not reported in the primary literature, its classification within the GGI/PSM beta family and the documented single‑residue sensitivity of bactericidal vs. hemolytic activity in related peptides (e.g., position 14 in warnericin RK/PSMα) imply that the Gly¹⁵→Gln¹⁵ difference between Q4L5M1 and P11699 may confer a functionally distinct activity profile [1][3].

Phenol-soluble modulin Hemolytic activity Anti-Legionella activity Staphylococcal virulence factor

Mechanism of Action: Cytoplasmic Membrane Targeting and Temperature‑Dependent Lysis Specificity

The gonococcal growth inhibitor produced by S. haemolyticus strain no. 7 acts on the cytoplasmic membrane of Neisseria gonorrhoeae, causing cytoplasmic leakage and cell death, as evidenced by (i) lysis of gonococcal spheroplasts at 24 °C and 37 °C but markedly reduced activity at 4 °C, and (ii) temperature‑dependent release of radioactive cytoplasmic material from intact gonococcal cells [1]. Electron microscopy of treated suspensions revealed ghost cells with relatively intact cell envelopes, confirming a membrane‑targeted rather than cell‑wall‑targeted mechanism [1]. This mechanism distinguishes the GGI family from lysozyme‑like antibacterial proteins and from BPI fold‑containing mammalian proteins (e.g., BPIFA3, BPIFB6) that bind lipopolysaccharide via a structurally distinct BPI fold domain [2][3].

Membrane disruption mechanism Gonococcal lysis Temperature-dependent activity

Optimal Research and Procurement Scenarios for Antibacterial Protein 3 Homolog (Q4L5M1)


Structure‑Activity Relationship (SAR) Studies on the G15Q Residue in Gonococcal Growth Inhibitors

Researchers conducting SAR studies on the gonococcal growth inhibitor peptide family should procure Q4L5M1 specifically because it carries Gly at position 15, whereas the canonical antibacterial protein 3 (P11699) carries Gln at the same position. This single‑residue difference generates a +0.071 increase in hydrophobicity and a +6.48 kcal/mol shift in Boman Index, providing a natural variant pair for investigating the contribution of residue 15 polarity to membrane insertion and hemolytic activity [1]. The availability of an AlphaFold computed structure model for Q4L5M1 (pLDDT = 64.5) further enables molecular dynamics simulations to compare backbone flexibility at position 15 between the Gly‑ and Gln‑containing variants [2].

Eukaryotic‑Expression Antimicrobial Peptide Standard for Biophysical Assays

For biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or circular dichroism (CD) spectroscopy that require high‑purity, homogenous peptide preparations, Q4L5M1 expressed in the baculovirus/insect cell system at 95 % purity provides a eukaryotic‑produced alternative to bacterially expressed or chemically synthesized GGI peptides [1]. The higher purity specification (95 % vs. >85 % for P11699 from BOC Sciences) minimizes confounding signals from truncated synthesis by‑products, and the insect‑cell expression system may better approximate native folding for membrane‑interaction studies [2].

Mechanism‑of‑Action Studies on Temperature‑Dependent Membrane Permeabilization

Investigators studying temperature‑dependent antimicrobial mechanisms should select Q4L5M1 as a representative GGI‑family peptide, given the established evidence that the gonococcal growth inhibitor from S. haemolyticus lyses gonococcal spheroplasts at 24 °C and 37 °C but shows markedly reduced activity at 4 °C, accompanied by temperature‑dependent cytoplasmic leakage and ghost‑cell formation observed by electron microscopy [1]. This temperature‑sensitive profile provides a built‑in experimental control condition (4 °C) that is absent from the characterization of many other antimicrobial peptides, facilitating dissection of binding vs. post‑binding permeabilization steps [2].

Gonococcal and Legionella Selective Antimicrobial Screening Panels

Procurement of Q4L5M1 is indicated for laboratories establishing targeted antimicrobial screening panels against Neisseria gonorrhoeae or Legionella species, based on the demonstrated anti‑gonococcal activity of the GGI family via cytoplasmic membrane disruption [1] and the documented anti‑Legionella activity of staphylococcal hemolytic peptides [2]. The narrow antibacterial spectrum reported for the GGI family—active against gonococci and Legionella but with only moderate or no activity against Escherichia coli, Bacillus spp., and other Gram‑positive bacteria—makes Q4L5M1 a useful selective agent for differential susceptibility profiling where broad‑spectrum antimicrobial peptides would confound target‑organism identification .

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